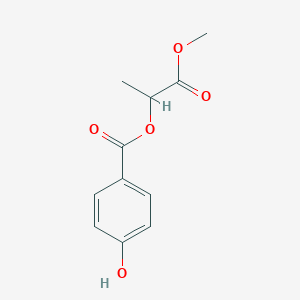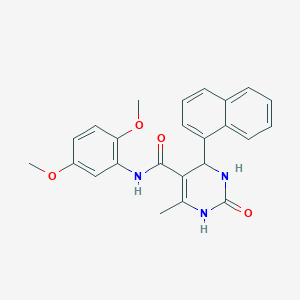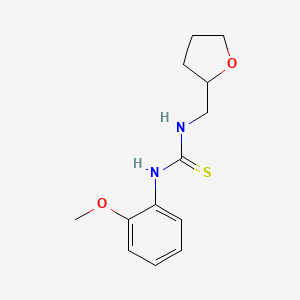![molecular formula C15H19N7O2 B3966355 1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea
Overview
Description
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea is a complex organic compound that belongs to the class of triazole and benzimidazole derivatives
Preparation Methods
The synthesis of 1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Benzimidazole Synthesis: The benzimidazole moiety is often prepared by condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the triazole and benzimidazole moieties through urea linkage, which can be achieved using reagents like carbodiimides under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: The compound may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea can be compared with other triazole and benzimidazole derivatives, such as:
1-(5-methyl-1,2,4-triazol-3-yl)-3-[(6-chloro-1H-benzimidazol-2-yl)methyl]urea: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(5-ethyl-1,2,4-triazol-3-yl)-3-[(6-methyl-1H-benzimidazol-2-yl)methyl]urea: The presence of different alkyl groups can influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-4-13-19-14(21-22(13)2)20-15(23)16-8-12-17-10-6-5-9(24-3)7-11(10)18-12/h5-7H,4,8H2,1-3H3,(H,17,18)(H2,16,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRQQSMONPFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


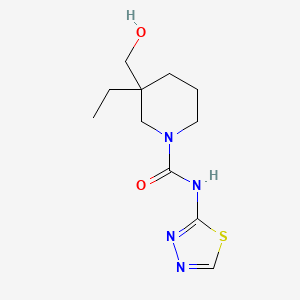
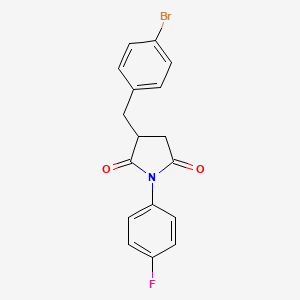
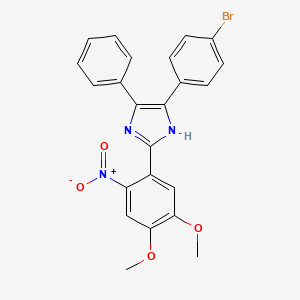
![3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3966303.png)
![ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B3966309.png)
![2-[2-(Cyclohexen-1-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B3966311.png)
![5-(3-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B3966322.png)
![2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3966329.png)
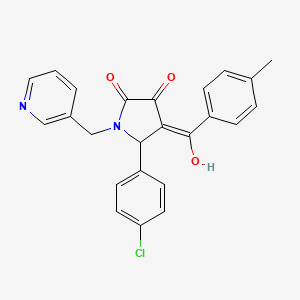
![2-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}isonicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3966337.png)
